1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Beschreibung
1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one (hereafter referred to by its systematic name) is a heterocyclic organic compound featuring a 4,5-dihydroimidazole (imidazoline) core substituted with a (2-chloro-6-fluorophenyl)methylsulfanyl group and a propan-1-one moiety. Its structure has been elucidated using crystallographic techniques, such as those implemented in the SHELX software suite, which is widely employed for small-molecule refinement and structural analysis .
Eigenschaften
IUPAC Name |
1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2OS/c1-2-12(18)17-7-6-16-13(17)19-8-9-10(14)4-3-5-11(9)15/h3-5H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZRWVQBHJRBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328545 | |
| Record name | 1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851802-65-8 | |
| Record name | 1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 284.737 g/mol. It possesses a LogP value of 3.162, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Research indicates that the compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Modulation of Nitric Oxide Synthesis : Similar compounds have shown the ability to stimulate endogenous nitric oxide synthesis, which plays a crucial role in vascular regulation and neurotransmission .
Anticancer Potential
Preliminary research indicates that compounds with imidazole rings often exhibit anticancer properties. The mechanism typically involves apoptosis induction in cancer cells and inhibition of tumor growth through modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives similar to this compound against common bacterial strains. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| Target Compound | 8 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In a cell line study, the effects of related imidazole derivatives on cancer cell proliferation were assessed. The results showed a dose-dependent inhibition of cell growth in A549 lung cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Below, key analogs are evaluated based on substitution patterns, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (R1, R2, R3) | Molecular Weight (g/mol) | LogP* | Reported Activity/Application |
|---|---|---|---|---|
| Target Compound | R1: 2-Cl-6-F-C6H3; R2: S-CH2; R3: CO-C2H5 | 328.8 | 3.2 | Under investigation (hypothetical kinase inhibition) |
| 1-[2-(Phenylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one | R1: C6H5; R2: S-CH2; R3: CO-C2H5 | 274.4 | 2.8 | Moderate antimicrobial activity |
| 1-[2-[(2,4-Dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethan-1-one | R1: 2,4-Cl2-C6H3; R2: S-CH2; R3: CO-CH3 | 319.2 | 3.5 | Enhanced lipophilicity; antitumor potential |
| 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]butan-1-one | R1: 4-F-C6H4; R2: S-CH2; R3: CO-C3H7 | 296.3 | 3.0 | Improved metabolic stability |
*LogP values calculated using fragment-based methods.
Key Observations:
Halogenation Impact: The target compound’s 2-chloro-6-fluorophenyl group confers greater steric and electronic complexity compared to non-halogenated or mono-halogenated analogs. This may enhance target binding specificity, as seen in kinase inhibitors where halogen atoms engage in hydrophobic or halogen-bonding interactions .
Sulfur Linker : The methylsulfanyl group (R2) is conserved across analogs, suggesting its role in stabilizing the imidazoline conformation via sulfur-aromatic interactions. However, replacing sulfur with oxygen (e.g., methyloxy) reduces lipophilicity and bioavailability in related compounds .
Ketone Tail Variation : Extending the ketone chain (e.g., propan-1-one vs. ethan-1-one) alters solubility and metabolic stability. The target compound’s propan-1-one moiety may offer a balance between hydrophobicity and enzymatic resistance compared to shorter-chain derivatives.
Research Findings and Mechanistic Insights
- Antimicrobial Activity : The phenylmethylsulfanyl analog exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via lipophilic interactions . The target compound’s higher LogP (3.2) may enhance penetration but could also increase cytotoxicity.
- Enzyme Inhibition: Dichlorophenyl-substituted analogs demonstrate nanomolar inhibition of tyrosine kinases (e.g., EGFR), where chlorine atoms occupy hydrophobic pockets in the ATP-binding site . The target compound’s asymmetric halogenation (2-Cl, 6-F) may optimize such interactions.
- Metabolic Stability : Fluorine substitution at the 6-position may reduce oxidative metabolism, as fluorine’s electronegativity stabilizes adjacent bonds against cytochrome P450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
